molecular formula C13H13FN6 B3819122 4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3819122
M. Wt: 272.28 g/mol
InChI Key: QRCVKISZODGICQ-UHFFFAOYSA-N
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Description

4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a 3-fluoro-4-methylphenyl group attached to the nitrogen atom at position 4.

Preparation Methods

The synthesis of 4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-fluoro-4-methylphenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds

Scientific Research Applications

4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the regulation of cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Similar compounds to 4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6/c1-7-2-3-8(4-10(7)14)5-16-11-9-6-17-20-12(9)19-13(15)18-11/h2-4,6H,5H2,1H3,(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCVKISZODGICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2=NC(=NC3=C2C=NN3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-N-[(3-fluoro-4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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